sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-(1-propan-2-ylpyrazol-3-yl)sulfonylazanide
CAS No.:
Cat. No.: VC13719639
Molecular Formula: C19H23N4NaO3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N4NaO3S |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-(1-propan-2-ylpyrazol-3-yl)sulfonylazanide |
| Standard InChI | InChI=1S/C19H24N4O3S.Na/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18;/h9-12H,3-8H2,1-2H3,(H2,20,22,24);/q;+1/p-1 |
| Standard InChI Key | RKEFKQUKINZXDR-UHFFFAOYSA-M |
| SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[Na+] |
| Canonical SMILES | CC(C)N1C=CC(=N1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-(1-propan-2-ylpyrazol-3-yl)sulfonylazanide, reflects its polycyclic indacene core fused with a sulfonamide-linked isopropylpyrazole moiety. Its molecular formula is C₁₉H₂₃N₄NaO₃S, with a molecular weight of 410.5 g/mol. The sodium counterion enhances aqueous solubility, a critical feature for bioavailability in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₄NaO₃S |
| Molecular Weight | 410.5 g/mol |
| SMILES Notation | CC(C)N1C=CC(=N1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[Na+] |
| InChI Key | RKEFKQUKINZXDR-UHFFFAOYSA-M |
| PubChem CID | 155971211 |
Synthesis and Crystallization
The synthesis of MCC950 Sodium involves treating the free sulfonamide acid precursor with a sodium ion source in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Crystallization is typically achieved through antisolvent addition (e.g., diethyl ether or hexane) under controlled temperature conditions. Polymorphic control remains a focus during manufacturing, as solvent selection and cooling rates influence crystal habit and stability.
Mechanism of NLRP3 Inflammasome Inhibition
Suppression of ASC Oligomerization
A hallmark of NLRP3 activation is the assembly of ASC (apoptosis-associated speck-like protein containing a CARD) specks, which serve as platforms for caspase-1 recruitment. MCC950 pretreatment (50–100 nM) reduces ASC oligomerization by 60–80% in murine and human macrophages, as demonstrated by cross-linking assays and fluorescence microscopy of ASC-cerulean fusion proteins . This effect correlates with diminished IL-1β release without altering pro-IL-1β or pro-caspase-1 expression levels .
Preclinical Efficacy and Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
In the EAE model of multiple sclerosis, daily intraperitoneal MCC950 (10 mg/kg) delayed disease onset and reduced clinical severity scores by 40% compared to PBS controls . Flow cytometry revealed decreased IL-17⁺ and IFN-γ⁺ CD4⁺/γδ⁺ T cells in CNS infiltrates, supporting NLRP3’s role in Th17 polarization .
Cryopyrin-Associated Periodic Syndromes (CAPS)
MCC950 rescued neonatal lethality in Nlrp3 A350VneoR mice, a model of Muckle-Wells syndrome. Treated pups exhibited normalized body weight by postnatal day 9 and 100% survival at day 45 versus 0% in placebo groups . Serum IL-1β levels decreased by >90%, confirming target engagement .
| Model | Dose/Regimen | Key Outcome |
|---|---|---|
| EAE | 10 mg/kg/day, i.p. | 40% reduction in clinical score |
| CAPS (murine) | 30 mg/kg/day, i.p. | 100% survival at 45 days |
| LPS Challenge | 50 mg/kg, single | 70% reduction in serum IL-1β |
Future Directions and Unresolved Questions
Pharmacokinetic/Pharmacodynamic Profiling
Oral bioavailability, tissue distribution, and metabolite identification studies are needed. Preliminary data suggest rapid clearance (t₁/₂ ≈ 2–4 hours in mice), necessitating sustained-release formulations for chronic indications .
Clinical Trial Design
Phase I trials should assess safety in healthy volunteers, with biomarker endpoints (plasma IL-1β, caspase-1 activity). CAPS patients represent an ideal population for proof-of-concept studies due to clear NLRP3 dependence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume